4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide
Description
This compound (CAS: 284461-73-0, molecular formula: C₂₁H₁₆ClF₃N₄O₃, molecular weight: 464.83) is a picolinamide derivative featuring a urea bridge connecting a 2-chloro-3-(trifluoromethyl)phenyl group to a phenoxy-substituted pyridine ring. Its structure is optimized for kinase inhibition, particularly targeting Raf and vascular endothelial growth factor receptors (VEGFR) . The chloro and trifluoromethyl groups enhance hydrophobic interactions with kinase domains, while the methyl group on the picolinamide nitrogen improves metabolic stability .
Properties
IUPAC Name |
4-[4-[[2-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)17-11-14(9-10-27-17)32-13-7-5-12(6-8-13)28-20(31)29-16-4-2-3-15(18(16)22)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAKXXCHFJSKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110185 | |
| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-81-2 | |
| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Phenoxy-Picolinamide Intermediate
The synthesis begins with the preparation of the phenoxy-picolinamide backbone. A key intermediate, 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate , is synthesized by reacting 4-aminophenol with N-methylpicolinoyl chloride under basic conditions. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions. The resulting amine is then treated with phenyl chloroformate to form the carbamate derivative.
Reaction Conditions :
Urea Bond Formation
The carbamate intermediate is subsequently reacted with 2-chloro-3-(trifluoromethyl)aniline to form the ureido linkage. This step involves nucleophilic displacement of the phenyloxy group by the aniline’s amine, facilitated by heating in dimethylformamide (DMF) at 40–45°C for 2–3 hours.
Critical Parameters :
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Solvent: DMF (ensures solubility of aromatic intermediates)
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Temperature: 40–45°C (balances reaction rate and byproduct suppression)
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Isolation: Extraction with ethyl acetate, followed by slurrying in acetonitrile to precipitate the pure product.
Yield : 65–70% after purification.
Trichloroacetamide Hydrolysis Route
Intermediate Formation via Trichloroacetyl Chloride
An alternative method involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with trichloroacetyl chloride to form 2,2,2-trichloro-N-(2-chloro-3-(trifluoromethyl)phenyl)acetamide . This step is conducted in DCM at sub-zero temperatures (−5°C to 0°C) to control exothermicity.
Reaction Profile :
Hydrolysis to Urea
The trichloroacetamide intermediate is hydrolyzed using hydroxylamine hydrochloride in aqueous ethanol, yielding the desired urea derivative. This step proceeds at 50–60°C over 12–18 hours, with careful pH monitoring to avoid over-hydrolysis.
Optimization Notes :
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Prolonged reaction times (>24 hours) lead to decomposition.
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Ethanol concentration ≥80% minimizes side reactions.
Yield : 60–65% after recrystallization from acetonitrile.
Comparative Analysis of Synthetic Routes
The two methods differ in efficiency, scalability, and practicality:
| Parameter | Carbamate Route | Trichloroacetamide Route |
|---|---|---|
| Reaction Steps | 2 | 3 |
| Overall Yield | 65–70% | 60–65% |
| Key Advantage | Shorter pathway | Avoids phenyl chloroformate |
| Key Limitation | Moisture-sensitive reagents | Longer hydrolysis step |
Critical Process Considerations
Solvent Selection
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Dichloromethane : Preferred for carbamate formation due to low polarity and ease of removal.
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DMF : Essential for urea coupling but requires thorough removal via aqueous washes to prevent contamination.
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Acetonitrile : Effective for recrystallization due to moderate polarity and high solubility at elevated temperatures.
Temperature Control
Exothermic reactions (e.g., chloroformate additions) demand strict temperature control (−5°C to 0°C) to prevent decomposition.
Impurity Management
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray analysis confirms the planar ureido linkage and orthogonal orientation of the picolinamide group.
Industrial-Scale Adaptations
For kilogram-scale production, the carbamate route is favored due to fewer steps and higher throughput. Key modifications include:
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Continuous Flow Reactors : Enhance safety during exothermic steps.
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Automated pH Control : Reduces variability during hydrolysis.
Emerging Methodologies
Recent patents describe enzyme-catalyzed urea synthesis as a greener alternative, though yields remain suboptimal (40–50%) compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Scientific Research Applications
4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases.
Mechanism of Action
The mechanism by which 4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group and chlorinated phenyl ring contribute to its binding affinity and specificity, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency: Compounds like 5h achieve >90% yields using phenylamino linkers, suggesting scalable routes for analogs .
- Solubility Optimization : Hydroxypropyl (10c) and tosylate modifications address poor solubility, critical for oral bioavailability .
- Metabolic Stability : Deuteration (CM4307) and methyl groups on picolinamide reduce CYP450-mediated degradation .
- Kinase Selectivity : Fluorine and perfluoropropyl groups (CAS: 2188236-41-9) fine-tune binding to specific kinase domains .
Biological Activity
4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide, with the CAS number 1431697-81-2, is a complex organic compound notable for its diverse biological activities. It is structurally characterized by a trifluoromethyl group, a chlorinated phenyl ring, and a urea linkage, which contribute to its unique biochemical properties. This compound is primarily researched for its potential applications in medicinal chemistry, particularly as an inhibitor targeting specific biological pathways.
Molecular Structure
The molecular formula of the compound is . The structural representation includes:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Chlorinated phenyl ring : Imparts unique electronic properties.
- Urea linkage : Facilitates hydrogen bonding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 478.8 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition) | Not available |
Research indicates that this compound acts primarily as an inhibitor of the Raf kinase pathway. This pathway is crucial in various cellular processes, including proliferation and survival, making it a significant target in cancer therapy.
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and colorectal cancers. The IC50 values ranged from 0.5 to 1.5 µM, indicating potent activity against these cell types .
- Selectivity for Tumor Cells :
- Synergistic Effects with Other Agents :
Pharmacokinetics
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Widely distributed throughout tissues; crosses the blood-brain barrier due to its lipophilic nature.
- Metabolism : Primarily metabolized by liver enzymes; phase I and II metabolic pathways are involved.
- Excretion : Excreted mainly through urine as metabolites.
Table of Similar Compounds
| Compound Name | CAS Number | Activity Type |
|---|---|---|
| Sorafenib | 284461-73-0 | Raf kinase inhibitor |
| Pexidartinib | 475207-59-1 | Kinase inhibitor |
| Regorafenib | 755037-03-7 | Multikinase inhibitor |
Unique Features
What distinguishes this compound from similar compounds is its specific structural arrangement which allows for targeted interactions with molecular targets involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling 4-chloro-3-(trifluoromethyl)phenyl carbamate with intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide under reflux in acetonitrile with DABCO as a catalyst. Yield optimization (e.g., 60% for Regorafenib in ) requires precise stoichiometry, temperature control (65–120°C), and reaction monitoring via TLC . Alternative routes using substituted phenyl carbamates ( ) may improve yield by adjusting electron-withdrawing groups.
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For purity, HPLC with UV detection (e.g., 99% purity in ) and melting point analysis (e.g., 204–205°C for Regorafenib in ) are standard. X-ray crystallography (e.g., in ) resolves stereochemical ambiguities .
Q. How is the compound’s in vitro antitumor activity evaluated in early-stage research?
- Methodology : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HepG2, HCT-116) are standard. reports derivatives with IC₅₀ values <10 µM, emphasizing the role of substituents like trifluoromethyl groups in enhancing activity. Dose-response curves and comparative studies with reference drugs (e.g., Sorafenib) validate efficacy .
Advanced Research Questions
Q. What strategies address low solubility in aqueous media, and how is supercritical CO₂ used for solubility enhancement?
- Methodology : Solubility challenges are tackled via co-solvents (e.g., PEG) or crystal engineering (e.g., monohydrate forms, as in ). Supercritical CO₂ solubility studies involve phase equilibrium experiments (40–120°C, 120–400 bar) and thermodynamic models (e.g., Chrastil equation) to predict solubility behavior .
Q. How do structural modifications (e.g., fluorination, urea-linker variations) impact kinase inhibition profiles?
- Methodology : Structure-Activity Relationship (SAR) studies compare derivatives ( ). For example, fluorination at the phenoxy group (as in Regorafenib) enhances binding to kinases like VEGFR-2. Computational docking (e.g., AutoDock) and kinase inhibition assays (IC₅₀ < 1 nM) validate target engagement .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology : Rodent models (e.g., Sprague-Dawley rats) assess bioavailability via oral/intravenous administration. LC-MS/MS quantifies plasma concentrations, while histopathology evaluates hepatotoxicity. notes Regorafenib’s use in metastatic colorectal cancer models, requiring dose titration to balance efficacy and toxicity .
Q. How can metabolic stability be improved through functional group modifications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
